N-[4-ethyl-5-methyl-3-(piperidine-1-carbonyl)thiophen-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-ethyl-5-methyl-3-(piperidine-1-carbonyl)thiophen-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide is a complex organic compound that features a thiophene ring, a piperidine moiety, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-ethyl-5-methyl-3-(piperidine-1-carbonyl)thiophen-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide typically involves multi-step organic reactions. The process may start with the formation of the thiophene ring, followed by the introduction of the piperidine moiety through a carbonylation reaction. The oxazole ring is then synthesized and attached to the thiophene ring. Each step requires specific reagents and conditions, such as the use of catalysts, solvents, and controlled temperatures .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
N-[4-ethyl-5-methyl-3-(piperidine-1-carbonyl)thiophen-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative .
Scientific Research Applications
N-[4-ethyl-5-methyl-3-(piperidine-1-carbonyl)thiophen-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Mechanism of Action
The mechanism of action of N-[4-ethyl-5-methyl-3-(piperidine-1-carbonyl)thiophen-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives, piperidine-containing molecules, and oxazole-based compounds. Examples include:
- Thiophene-2-carboxamide derivatives
- Piperidine-4-carboxamide derivatives
- Oxazole-4-carboxamide derivatives
Uniqueness
What sets N-[4-ethyl-5-methyl-3-(piperidine-1-carbonyl)thiophen-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide apart is its unique combination of these three moieties, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[4-ethyl-5-methyl-3-(piperidine-1-carbonyl)thiophen-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3S/c1-5-14-13(4)26-18(16(14)19(24)22-9-7-6-8-10-22)20-17(23)15-11(2)21-25-12(15)3/h5-10H2,1-4H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXNAQVPHRZVPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)N2CCCCC2)NC(=O)C3=C(ON=C3C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.